molecular formula C24H19ClN4O5 B2620139 N-(3-chlorophenyl)-4-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}piperidine-1-carboxamide CAS No. 1112419-50-7

N-(3-chlorophenyl)-4-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}piperidine-1-carboxamide

Cat. No. B2620139
CAS RN: 1112419-50-7
M. Wt: 478.89
InChI Key: STUPHNBELMWDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C24H19ClN4O5. It contains a piperidine ring, which is a common structural feature in many biologically active compounds . The compound also contains a chlorophenyl group, a dimethoxybenzoyl group, and an aminoethyl group attached to the piperidine ring.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on the synthesis of new chemical compounds, such as pyridine derivatives, and their antimicrobial activity showcases the potential of structurally complex compounds in developing new antimicrobial agents. For example, the synthesis of novel pyridine derivatives and their evaluation against bacteria and fungi indicate ongoing efforts to combat microbial resistance through chemical innovation (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

Investigations into the molecular interactions of antagonists with cannabinoid receptors, such as the detailed analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, offer insights into drug-receptor dynamics. This research provides a foundation for designing drugs with specific target receptor interactions, highlighting the critical role of structural chemistry in drug development (Shim et al., 2002).

Novel Compounds for Anti-Inflammatory and Analgesic Agents

The development of new compounds derived from natural products, such as visnaginone and khellinone, for their anti-inflammatory and analgesic properties illustrates the exploration of nature-inspired molecules in therapeutic applications. This approach underscores the significance of heterocyclic chemistry in creating potent and selective COX-2 inhibitors, offering alternatives to traditional NSAIDs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor and Antioxidant Activities

Research into the synthesis of benzothiophenes and their antitumor and antioxidant activities demonstrates the potential of novel heterocyclic compounds in cancer treatment and prevention. This area of study highlights the ongoing search for compounds with dual functionalities, which could lead to more effective and safer therapeutic agents (Bialy & Gouda, 2011).

properties

IUPAC Name

ethyl 3-[[2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O5/c1-2-33-24(32)16-4-3-5-19(12-16)26-20(30)14-29-13-17(8-11-21(29)31)23-27-22(28-34-23)15-6-9-18(25)10-7-15/h3-13H,2,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUPHNBELMWDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}piperidine-1-carboxamide

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